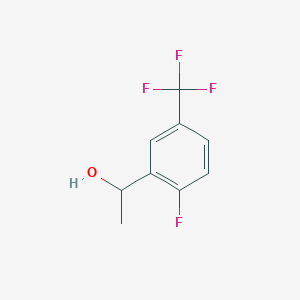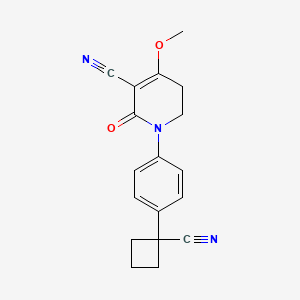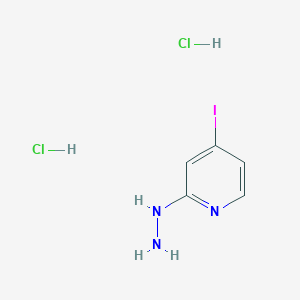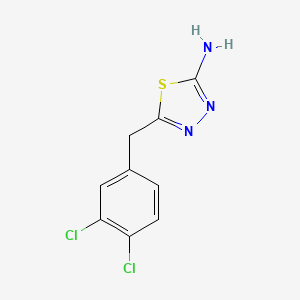
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline typically involves multi-step organic reactions. One common method includes the bromination of a quinoxaline derivative followed by the introduction of the chlorophenyl and fluoro groups. The reaction conditions often require the use of specific solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include steps such as:
Bromination: Using bromine or a brominating agent to introduce the bromomethyl group.
Chlorination: Introducing the chlorophenyl group through a chlorinating agent.
Fluorination: Adding the fluoro group using a fluorinating reagent.
化学反应分析
Types of Reactions
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromomethyl group.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromomethyl group.
科学研究应用
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorophenyl and fluoro groups may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)-3-(2-chlorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-fluorophenyl)quinoxaline
- 2-(Bromomethyl)-3-(2-chlorophenyl)-6-fluoroquinoxaline
Uniqueness
2-(Bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline is unique due to the specific combination of bromomethyl, chlorophenyl, and fluoro substituents
属性
分子式 |
C15H9BrClFN2 |
|---|---|
分子量 |
351.60 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-(2-chlorophenyl)-5-fluoroquinoxaline |
InChI |
InChI=1S/C15H9BrClFN2/c16-8-13-14(9-4-1-2-5-10(9)17)20-15-11(18)6-3-7-12(15)19-13/h1-7H,8H2 |
InChI 键 |
HKQDIHRJKUXXCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3F)N=C2CBr)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


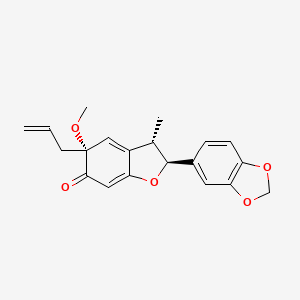
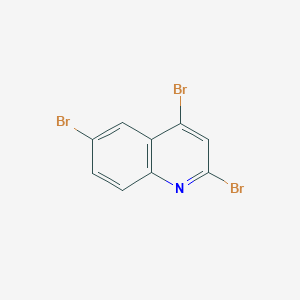

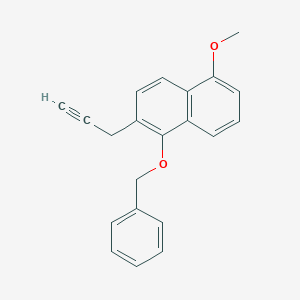

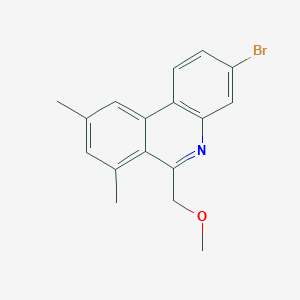
![6-benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B15243665.png)
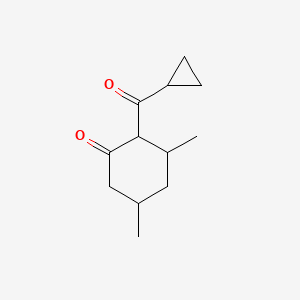
![6,7-Dimethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15243685.png)
![(S)-2-(tert-Butylamino)-3-((3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carbonyl)oxy)propanoic acid](/img/structure/B15243689.png)
